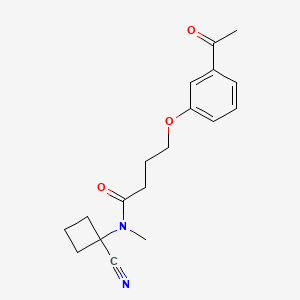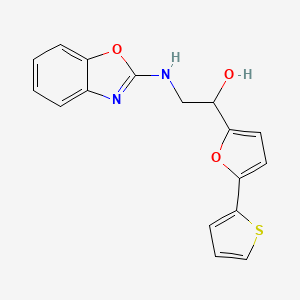
1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone” is determined by its molecular formula, C21H25NO3. The compound contains a morpholino group (a six-membered ring containing an oxygen and a nitrogen), a phenoxy group (a phenyl group attached to an oxygen), and an ethanone group (a carbonyl group adjacent to an ethyl group).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, specific properties like melting point, boiling point, solubility, etc., are not available in the current literature .科学的研究の応用
DNA Repair Pathway Targeting for Cancer Treatment
One significant application of morpholino-based compounds is in the development of cancer therapies. A study by Kashishian et al. (2003) highlights the discovery of a new class of protein kinase inhibitor, specifically targeting the DNA-dependent protein kinase (DNA-PK) involved in the DNA repair pathway. These inhibitors, structurally and functionally distinct from previous DNA-PK inhibitors, show potential in enhancing the effectiveness of treatments inducing DNA double-strand breaks (DSBs), thereby improving cancer therapy outcomes without toxic effects in the absence of DSB-inducing treatments. This research validates DNA-PK as a viable target for cancer drug development, suggesting a novel approach to augment existing cancer treatments (Kashishian et al., 2003).
Organic Synthesis and Medicinal Chemistry
Morpholinones are pivotal in organic synthesis and serve as pharmacophores in medicinal chemistry. The catalytic enantioselective synthesis of C3-substituted morpholinones, as reported by Yu‐Ping He et al. (2021), showcases their importance in constructing N,O-heterocycles. This synthesis method, involving a chiral phosphoric acid-catalyzed enantioselective reaction, facilitates the production of L-742,694, a neurokinin-1 receptor antagonist. Such advancements highlight the role of morpholinone derivatives in synthesizing complex molecules for pharmaceutical applications (Yu‐Ping He et al., 2021).
Microwave-Assisted Synthesis for Efficient Production
The microwave-assisted synthetic route towards mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction demonstrates an efficient and environmentally friendly method for producing morpholine derivatives. This novel alternative to conventional methodologies offers a rapid, non-catalyzed, and reproducible approach on a gram scale, highlighting the versatility and efficiency of morpholine derivatives in chemical synthesis. The study by Ghadah Aljohani et al. (2019) provides insight into the structural characteristics and potential applications of these compounds in various fields, including materials science and pharmacology (Ghadah Aljohani et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
1-morpholin-4-yl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)25-16-20(23)22-12-14-24-15-13-22/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXDCQTYBUGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)
![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)


![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)


![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)
![2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662576.png)
![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)
